![molecular formula C9H7ClFN5O2 B612236 INCB024360 CAS No. 914471-09-3](/img/structure/B612236.png)
INCB024360
Descripción general
Descripción
IDO5L, también conocido como Inhibidor de la Indoleamina 2,3-Dioxigenasa 1, es un compuesto potente que inhibe la enzima Indoleamina 2,3-Dioxigenasa 1. Esta enzima juega un papel crucial en el metabolismo del aminoácido esencial triptófano en quinurenina. IDO5L ha demostrado un potencial significativo en la investigación del cáncer debido a su capacidad para modular las respuestas inmunitarias mediante la inhibición de la actividad de la Indoleamina 2,3-Dioxigenasa 1 .
Aplicaciones Científicas De Investigación
IDO5L tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Mecanismo De Acción
IDO5L ejerce sus efectos inhibiendo la enzima Indoleamina 2,3-Dioxigenasa 1, que es responsable de la conversión del triptófano en quinurenina. Al inhibir esta enzima, IDO5L reduce los niveles de quinurenina y aumenta la disponibilidad de triptófano. Esta modulación del metabolismo del triptófano afecta la función de las células inmunitarias y puede mejorar las respuestas inmunitarias contra los tumores . Los objetivos moleculares y las vías involucradas incluyen la vía triptófano-quinurenina y varias vías reguladoras inmunitarias .
Análisis Bioquímico
Biochemical Properties
INCB024360 effectively inhibits the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine . This inhibition suppresses systemic tryptophan catabolism and tumor growth . The high inhibitory activity of this compound comes from two aspects: disturbing the ligand delivery tunnel and then preventing small molecules such as oxygen and water molecules from accessing the active site, as well as hindering the shuttle of substrate tryptophan with product kynurenine through the heme binding pocket .
Cellular Effects
This compound has been shown to increase the proliferation and activation of peripheral blood mononuclear cells (PBMCs) . It also stimulates antigen-specific cytotoxic T lymphocytes (CTLs) to produce more IFNγ and other type I cytokines . Treatment with this compound results in increased tumor cell lysis by antigen-specific CD8+ T cell lines derived from cancer patients .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine . By inhibiting this enzyme, this compound suppresses systemic tryptophan catabolism, thereby disrupting the immune tolerance induced by many cancers . This results in the activation of T cell responses and the potential for increased immune response against tumors .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied over time in laboratory settings. It has been shown to effectively inhibit IDO1 activity at lower doses and for longer durations . Furthermore, this compound treatment of dendritic cells resulted in both increased cytokine production and increased tumor cell lysis by antigen-specific CD8+ T cell lines derived from cancer patients .
Dosage Effects in Animal Models
In animal models, this compound has demonstrated significant inhibition of tumor growth in a lymphocyte-dependent manner
Metabolic Pathways
The metabolic pathways of this compound involve the inhibition of the IDO1 enzyme, which catalyzes the conversion of tryptophan to kynurenine . By inhibiting this enzyme, this compound disrupts the metabolic pathway of tryptophan catabolism .
Métodos De Preparación
La síntesis de IDO5L implica varios pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común incluye el uso de anilinas orto-sustituidas, seguido de ciclación con formación de enlaces carbono-carbono o carbono-nitrógeno a un enlace carbono-hidrógeno no activado . Los métodos de producción industrial a menudo implican la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
IDO5L experimenta diversas reacciones químicas, que incluyen:
Oxidación: IDO5L se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en IDO5L.
Sustitución: IDO5L puede experimentar reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen cloruro de titanio (III) para la reducción y varios agentes oxidantes para la oxidación. Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
IDO5L es único en su alta potencia y selectividad como inhibidor de la Indoleamina 2,3-Dioxigenasa 1. Los compuestos similares incluyen:
Epacadostat: Otro potente inhibidor de la Indoleamina 2,3-Dioxigenasa 1 utilizado en la investigación del cáncer.
BMS-986242:
IDO-IN-3: Un potente inhibidor de la Indoleamina 2,3-Dioxigenasa 1 con aplicaciones similares. IDO5L destaca por su alta potencia y eficacia en la modulación de las respuestas inmunitarias.
Actividad Biológica
4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide, commonly known as Epacadostat , is a compound with significant biological activity, particularly as an immunomodulating agent and an inhibitor of indoleamine 2,3-dioxygenase (IDO1). This article provides a detailed overview of its biological properties, mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C9H7ClFN5O2
- Molecular Weight : 271.636 g/mol
- Stereochemistry : Achiral
- InChIKey : HGXSLPIXNPASGZ-UHFFFAOYSA-N
Epacadostat functions primarily as an IDO1 inhibitor . IDO1 is an enzyme that catalyzes the oxidative degradation of tryptophan into kynurenine. By inhibiting this pathway, Epacadostat leads to:
- Increased Tryptophan Availability : Higher levels of tryptophan can enhance the proliferation and activation of immune cells such as dendritic cells (DCs), natural killer (NK) cells, and T lymphocytes.
- Reduction in Kynurenine Production : Lower kynurenine levels can decrease the immunosuppressive environment often found in tumors.
- Enhanced Immune Response : The drug promotes interferon (IFN) production and reduces tumor-associated regulatory T cells (Tregs), which are often responsible for dampening immune responses against tumors.
Pharmacokinetics
The pharmacokinetic profile of Epacadostat has been studied extensively:
Parameter | Value | Dose | Population Characteristics |
---|---|---|---|
C_max | 6.23 μM | 700 mg twice daily | Healthy adults, fasted |
AUC | 35.8 μM × h | 700 mg twice daily | Healthy adults, fasted |
Half-life (T_1/2) | 3 hours | 700 mg twice daily | Healthy adults, fasted |
These values indicate that Epacadostat has a relatively short half-life and is administered in a specific dosing regimen to maintain therapeutic levels.
Immunomodulatory Effects
Epacadostat's ability to modulate the immune system has been demonstrated in various studies:
- In Vitro Studies : At a concentration of 1.0 µM, Epacadostat significantly decreased Treg proliferation induced by IDO production from IFN-γ plus LPS matured human DCs .
- In Vivo Efficacy : Clinical trials have shown that Epacadostat can enhance the efficacy of other cancer therapies by improving the immune response against tumors. For instance, it has been evaluated in combination with checkpoint inhibitors in patients with advanced malignancies .
Case Studies
Several clinical trials highlight the effectiveness of Epacadostat:
- Trial NCT02298153 : This study evaluated the safety and efficacy of Epacadostat in combination with pembrolizumab (a PD-1 inhibitor) in patients with advanced solid tumors. Results indicated improved response rates compared to historical controls .
- Combination Therapy : In a trial involving patients with melanoma, those treated with Epacadostat alongside anti-PD-1 therapy exhibited enhanced tumor regression compared to those receiving anti-PD-1 therapy alone .
Summary of Findings
Epacadostat represents a promising therapeutic agent due to its unique mechanism of action targeting IDO1 and its role in enhancing anti-tumor immunity. The data from pharmacokinetic studies and clinical trials support its potential use in combination therapies for cancer treatment.
Propiedades
IUPAC Name |
4-amino-N'-(3-chloro-4-fluorophenyl)-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN5O2/c10-5-3-4(1-2-6(5)11)13-9(14-17)7-8(12)16-18-15-7/h1-3,17H,(H2,12,16)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXSLPIXNPASGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C(C2=NON=C2N)NO)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914471-09-3 | |
Record name | 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914471093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-AMINO-N-(3-CHLORO-4-FLUOROPHENYL)-N'-HYDROXY-1,2,5-OXADIAZOLE-3-CARBOXIMIDAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HR315841W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary target of INCB024360 (Epacadostat)?
A1: this compound is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with IDO1?
A2: this compound binds to the heme cofactor within the catalytic site of IDO1. [, , ] This binding event directly inhibits the enzymatic activity of IDO1. [, , ]
Q3: What are the downstream effects of IDO1 inhibition by this compound?
A3: Inhibiting IDO1 with this compound leads to several downstream effects, including:
- Increased tryptophan levels: IDO1 normally breaks down tryptophan. Inhibition of IDO1 prevents this breakdown, leading to increased tryptophan levels. [, , ]
- Decreased kynurenine levels: Kynurenine is a product of tryptophan breakdown by IDO1. this compound-mediated IDO1 inhibition reduces kynurenine production. [, , , , ]
- Enhanced T-cell function: Increased tryptophan and decreased kynurenine create a more favorable environment for T-cell proliferation and activation. [, , , , ]
- Reduced regulatory T-cell (Treg) activity: this compound treatment has been associated with a reduction in tumor-associated Tregs, which suppress immune responses. [, ]
- Increased natural killer (NK) cell activity: this compound indirectly enhances the activity of NK cells, contributing to the overall anti-tumor immune response. []
Q4: Is the effect of this compound on IDO1 reversible?
A4: Yes, this compound is a reversible inhibitor of IDO1. []
Q5: What is the molecular formula and weight of this compound?
A5: While the provided abstracts do not explicitly state the molecular formula and weight, this compound is also known as 4-Amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide. This information can be used to derive the molecular formula (C9H6ClFN4O3) and calculate the molecular weight (272.63 g/mol).
Q6: Is there any information available on the spectroscopic data of this compound?
A6: The provided abstracts do not include specific details on spectroscopic data for this compound.
Q7: Are there any studies on the material compatibility and stability of this compound under various conditions?
A7: The provided abstracts primarily focus on the biological activity and pharmacological properties of this compound. Information on material compatibility and stability under various conditions is limited in these abstracts.
Q8: Does this compound possess any intrinsic catalytic properties?
A8: this compound is an enzyme inhibitor and does not exhibit intrinsic catalytic properties itself. It functions by binding to and inhibiting the catalytic activity of its target enzyme, IDO1.
Q9: Have computational methods been used to study this compound?
A9: Yes, computational chemistry and modeling have played a role in understanding the interactions of this compound with IDO1. [, ]
Q10: What insights have been gained from computational studies of this compound?
A10: * Molecular docking studies have been used to predict the binding mode of this compound within the active site of IDO1. [, ] * Quantum chemical calculations and quantum mechanics/molecular mechanics (QM/MM) calculations have provided insights into the specific interactions between this compound and the heme cofactor of IDO1. []
Q11: What is known about the stability of this compound under various conditions?
A12: While the abstracts do not provide detailed information on stability under various conditions, one study focuses on addressing the potential metabolic liability associated with extensive glucuronidation of this compound in humans. []
Q12: Are there any specific formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A12: The abstracts do not elaborate on specific formulation strategies for this compound.
Q13: Is there information about SHE regulations and compliance for this compound?
A13: The provided research focuses on the scientific and clinical aspects of this compound and does not provide details about SHE regulations and compliance.
Q14: What is the pharmacokinetic profile of this compound?
A14: Studies show that this compound exhibits favorable pharmacokinetic properties, including:
- Good oral bioavailability: It is well-absorbed after oral administration. [, , , ]
- Dose-proportional pharmacokinetics: Plasma concentrations increase proportionally with increasing doses. [, ]
- Relatively long half-life: This allows for once- or twice-daily dosing. [, ]
Q15: How does this compound's pharmacokinetic profile relate to its pharmacodynamic effects?
A16: The pharmacokinetic profile of this compound, particularly its long half-life, contributes to its ability to achieve sustained inhibition of IDO1. [, , ] This sustained inhibition is crucial for its pharmacodynamic effects, including the reduction of kynurenine levels and enhancement of anti-tumor immunity. [, , , ]
Q16: Are there any known factors that influence the pharmacokinetics of this compound?
A17: Body weight has been identified as a significant covariate influencing this compound pharmacokinetics. []
Q17: How is the pharmacodynamic activity of this compound measured in vivo?
A17: The pharmacodynamic activity of this compound is primarily assessed by measuring:
- Plasma kynurenine levels: A decrease in plasma kynurenine levels indicates IDO1 inhibition. [, , , , ]
- Plasma kynurenine/tryptophan ratio: This ratio provides a more comprehensive measure of IDO1 activity. [, , ]
Q18: What is the evidence for the efficacy of this compound in preclinical models of cancer?
A18: Preclinical studies have demonstrated that this compound:
- Inhibits tumor growth in syngeneic mouse models: This effect was observed in various cancer models, including melanoma, colon carcinoma, and pancreatic carcinoma. [, , , , ]
- Enhances the efficacy of chemotherapy: Combining this compound with chemotherapy agents resulted in greater tumor growth inhibition compared with chemotherapy alone. []
- Synergizes with other immunotherapies: Combining this compound with immune checkpoint inhibitors, such as anti-PD-1 antibodies, led to improved anti-tumor responses in preclinical models. [, , , ]
Q19: What is the clinical experience with this compound in cancer patients?
A21: this compound has been evaluated in various clinical trials, both as a single agent and in combination with other therapies. [, , , , , , , , , , , , , ] While initial phase I studies showed promising signs of activity and an acceptable safety profile, [, ] a large phase III trial (ECHO-301) in melanoma combining this compound with pembrolizumab did not meet its primary endpoint. [] Subsequent analyses suggested that higher doses of this compound might be required for optimal efficacy in combination with anti-PD-1 therapies. []
Q20: Are there any specific strategies to improve the delivery of this compound to specific targets or tissues?
A20: The provided abstracts do not delve into specific drug delivery strategies for this compound.
Q21: What analytical methods are used to characterize and quantify this compound and its metabolites?
A26: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a key analytical technique used to measure this compound and its metabolites in biological samples. [, , , , ] Additionally, quantitative mass spectrometry imaging (qMSI) has been employed to assess the intratumoral distribution of tryptophan metabolites following this compound treatment. []
Q22: Is there information available on the environmental impact and degradation of this compound?
A22: The provided abstracts focus on the biological and pharmacological aspects of this compound, and information regarding its environmental impact and degradation is not included.
Q23: Are there any studies on the dissolution rate and solubility of this compound in various media?
A23: The provided abstracts do not offer specific details on the dissolution and solubility properties of this compound.
Q24: Is there information on quality control and assurance measures for this compound during development, manufacturing, and distribution?
A24: The provided research papers do not delve into the specifics of quality control and assurance measures for this compound.
Q25: What is known about the immunogenicity and immunological responses elicited by this compound?
A25: The abstracts primarily focus on this compound's effects on the immune system through IDO1 inhibition and do not provide detailed information on its potential immunogenicity.
Q26: Is there information available on this compound's interactions with drug transporters and strategies to modulate these interactions?
A26: The provided abstracts do not provide specific details on this compound's interactions with drug transporters.
Q27: Is there information on the biocompatibility and biodegradability of this compound?
A27: The provided abstracts focus on the pharmacological and clinical aspects of this compound and do not contain information about its biocompatibility and biodegradability.
Q28: Are there any alternatives or substitutes for this compound, and how do they compare in terms of performance, cost, and impact?
A28: The provided abstracts do not provide a comparative analysis of this compound with other IDO1 inhibitors or alternative therapeutic approaches.
Q29: Are there strategies for the recycling and waste management of this compound?
A29: The research papers primarily focus on the therapeutic potential and do not offer information on the recycling and waste management of this compound.
Q30: What are the key tools and resources available for research on this compound?
A37: The provided abstracts highlight the use of preclinical models, such as syngeneic mouse models, and clinical trials to investigate the efficacy and safety of this compound. [, , , , , , , ] Additionally, analytical techniques like LC-MS/MS and qMSI are essential for studying the drug's pharmacokinetics and pharmacodynamics. [, , , , ]
Q31: What are the historical milestones in the development of this compound?
A38: While the abstracts do not provide a detailed historical account, they collectively illustrate the progression of this compound from preclinical studies to early-phase clinical trials, highlighting its initial promise as a potential cancer immunotherapy. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.